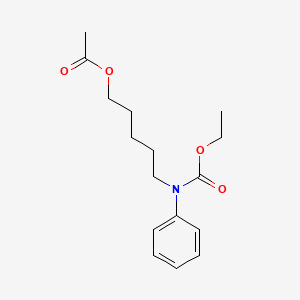

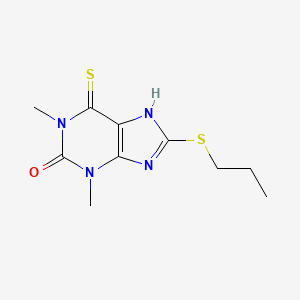

S-(3-Nitrophenyl) dimethylcarbamothioate

Overview

Description

S-(3-nitrophenyl) dimethylthiocarbamate: is an organosulfur compound belonging to the class of dithiocarbamates These compounds are characterized by the presence of a thiocarbamate group, where both oxygen atoms in a carbamate are replaced by sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-nitrophenyl) dimethylthiocarbamate typically involves the reaction of 3-nitrophenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of S-(3-nitrophenyl) dimethylthiocarbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(3-nitrophenyl) dimethylthiocarbamate can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiocarbamates.

Scientific Research Applications

Chemistry: S-(3-nitrophenyl) dimethylthiocarbamate is used as a reagent in organic synthesis. It can be employed in the preparation of other thiocarbamate derivatives and as a building block for more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound’s enzyme inhibitory properties are being explored for therapeutic applications. It has potential as a treatment for diseases where enzyme inhibition is beneficial, such as certain cancers and neurodegenerative disorders.

Industry: In the industrial sector, S-(3-nitrophenyl) dimethylthiocarbamate is used in the production of pesticides and fungicides. Its ability to inhibit specific enzymes makes it effective in protecting crops from pests and diseases.

Mechanism of Action

S-(3-nitrophenyl) dimethylthiocarbamate exerts its effects primarily through enzyme inhibition. The compound binds to the active site of the target enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various mechanisms, including competitive, non-competitive, and irreversible inhibition. The molecular targets and pathways involved depend on the specific enzyme being inhibited.

Comparison with Similar Compounds

Sodium dimethyldithiocarbamate: This compound is also a dithiocarbamate and is used as a fungicide and chelating agent.

Disulfiram: Known for its use in the treatment of chronic alcoholism, disulfiram is structurally similar and also inhibits enzymes.

Zinc dimethyldithiocarbamate: Used in the vulcanization of rubber, this compound shares the dithiocarbamate functional group.

Uniqueness: S-(3-nitrophenyl) dimethylthiocarbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

S-(3-nitrophenyl) N,N-dimethylcarbamothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEQSLOXCQIAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305725 | |

| Record name | S-(3-Nitrophenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-86-9 | |

| Record name | NSC171517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(3-Nitrophenyl) dimethylcarbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)

![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)

![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)

![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)